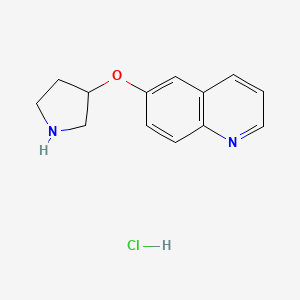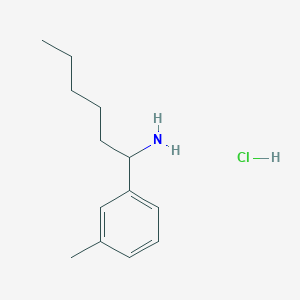
6-vinyl-1H-indazole
Übersicht
Beschreibung
6-vinyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The vinyl group attached to the sixth position of the indazole ring imparts unique chemical properties to this compound
Wirkmechanismus
Target of Action
6-Vinyl-1H-indazole, also known as 6-Ethenyl-1H-indazole, is a compound that has been found to have a wide variety of medicinal applications . The primary targets of this compound are often enzymes or receptors that play crucial roles in various biological processes. For instance, indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biological processes regulated by these targets. The exact nature of these interactions and the resulting changes can vary depending on the specific target and the biological context. The general principle involves the compound binding to its target, thereby modulating the target’s activity and influencing downstream biological processes .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on its specific targets. Given its potential role as an inhibitor of phosphoinositide 3-kinase δ, it may impact pathways related to cell growth, proliferation, and survival . The compound’s interaction with its targets can lead to changes in these pathways, potentially resulting in therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biological processes they regulate. For instance, if the compound acts as an inhibitor of phosphoinositide 3-kinase δ, it could potentially inhibit cell growth and proliferation, thereby exerting anti-cancer effects .
Biochemische Analyse
Biochemical Properties
6-vinyl-1H-indazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with tyrosine kinase enzymes, which are involved in the regulation of cell growth and differentiation . By binding to the active site of these enzymes, this compound can inhibit their activity, leading to a decrease in cell proliferation. Additionally, this compound has been shown to interact with various receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering the balance between cell growth and death. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function . For example, this compound can inhibit the activity of tyrosine kinase enzymes by binding to their active sites, preventing the phosphorylation of target proteins and disrupting signal transduction pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used in the studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, as well as gastrointestinal disturbances . The threshold for these adverse effects can vary depending on the species and strain of the animal model used, as well as the duration of exposure . It is important to carefully optimize the dosage of this compound in preclinical studies to balance its therapeutic efficacy with its potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways for this compound is its oxidation by cytochrome P450 enzymes in the liver . This oxidation process leads to the formation of reactive metabolites, which can further interact with cellular macromolecules and contribute to the biological effects of this compound . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion as well as active transport mechanisms involving specific transporters . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific compartments can be mediated by targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences or chemical modifications on this compound can direct its localization to the nucleus, where it can interact with transcription factors and modulate gene expression . Similarly, the localization of this compound to the mitochondria can influence its effects on cellular metabolism and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-vinyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehyde with vinyl magnesium bromide followed by cyclization can yield this compound . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the vinyl group onto the indazole core .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, employing green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
6-vinyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The reduction of the indazole ring can lead to the formation of dihydroindazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydroindazole derivatives.
Substitution: Halogenated and sulfonated indazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-vinyl-1H-indazole has found applications in various fields of scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole: The parent compound without the vinyl group.
6-methyl-1H-indazole: A similar compound with a methyl group instead of a vinyl group.
6-ethyl-1H-indazole: Another analog with an ethyl group at the sixth position.
Uniqueness
6-vinyl-1H-indazole stands out due to the presence of the vinyl group, which imparts unique reactivity and biological activity. The vinyl group can participate in additional chemical reactions, such as polymerization, which is not possible with its methyl or ethyl analogs . This makes this compound a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
6-ethenyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h2-6H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBYYFRAAIRKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














